molecular formula C13H10O B190633 Atractylodin CAS No. 55290-63-6

Atractylodin

Cat. No.: B190633
CAS No.: 55290-63-6
M. Wt: 182.22 g/mol
InChI Key: GRBKWAXRYIITKG-QFMFQGICSA-N
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Description

Biochemical Analysis

Biochemical Properties

Atractylodin interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions . It has been found to inhibit the proliferation of cancer cells by regulating key enzymes and proteins involved in cell cycle progression . For instance, it increases the level of p21, a cyclin-dependent kinase inhibitor, and decreases the levels of cyclin B1, CDK1, and Cdc25c, resulting in the inhibition of cancer cell proliferation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to suppress inflammatory responses in cells, inhibit mast cell-mediated allergic reactions, and decrease the release of inflammatory mediators such as histamine .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been reported to regulate the MAPK, STAT3, and NF-κB signaling pathways, which are crucial for cellular functions such as cell proliferation, differentiation, and apoptosis . Moreover, it has been found to block the pore formation of listeriolysin O, a virulence factor of Listeria monocytogenes, thereby attenuating the pathogenicity of this bacterium .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed that this compound has a rapid absorption but slow metabolism, indicating its stability in the system

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In a study on Listeria monocytogenes infection in mice, this compound treatment provided effective therapeutic benefits, as evidenced by decreased bacterial burden and diminished inflammation . The survival rate of infected mice increased significantly with this compound treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways . In a cytochrome P450 (CYP450)-mimetic oxidation model, this compound is converted into other compounds via biochemical modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

Atractylodin can be synthesized through a multi-step reaction process. The synthesis involves the use of n-butyllithium in tetrahydrofuran and hexane at low temperatures, followed by oxidation with manganese dioxide and further reactions with triphenylphosphine .

Industrial Production Methods

Industrial production of this compound typically involves extraction from the rhizomes of Atractylodes lancea. The rhizomes are crushed into powder, soaked in ethanol, and then percolated. The ethanol is evaporated under reduced pressure to obtain the residue containing this compound .

Chemical Reactions Analysis

Types of Reactions

Atractylodin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include n-butyllithium, manganese dioxide, and triphenylphosphine. The reactions are typically carried out in solvents like tetrahydrofuran and dichloromethane under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with manganese dioxide can yield oxidized derivatives of this compound .

Scientific Research Applications

Atractylodin has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(1E,7E)-nona-1,7-dien-3,5-diynyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h2-3,8-12H,1H3/b3-2+,10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBKWAXRYIITKG-QFMFQGICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#CC#C/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019940
Record name Atractylodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55290-63-6
Record name Atractylodin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55290-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atractylodin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atractylodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atractylodin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ATRACTYLODIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V73E8B6UAC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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